molecular formula C18H21Cl2N7O2 B11680941 2-[(2E)-2-(2,6-dichlorobenzylidene)hydrazinyl]-4,6-di(morpholin-4-yl)-1,3,5-triazine

2-[(2E)-2-(2,6-dichlorobenzylidene)hydrazinyl]-4,6-di(morpholin-4-yl)-1,3,5-triazine

Cat. No.: B11680941
M. Wt: 438.3 g/mol
InChI Key: QPBOLLHCHMZMMS-CIAFOILYSA-N
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Description

2-[(2E)-2-[(2,6-DICHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE is a complex organic compound with significant potential in various scientific fields. This compound features a triazine ring substituted with morpholine groups and a hydrazone linkage to a dichlorophenyl moiety. Its unique structure imparts distinct chemical and biological properties, making it a subject of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-[(2,6-DICHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE typically involves the condensation of 2,6-dichlorobenzaldehyde with hydrazine derivatives, followed by cyclization with triazine precursors. The reaction conditions often include:

    Solvents: Ethanol or methanol

    Catalysts: Acidic or basic catalysts to facilitate the condensation and cyclization reactions

    Temperature: Moderate heating (50-80°C) to drive the reactions to completion

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch or continuous flow reactors: To ensure consistent quality and yield

    Purification steps: Such as recrystallization or chromatography to isolate the desired product

    Quality control: Analytical techniques like NMR, IR, and mass spectrometry to confirm the structure and purity

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-2-[(2,6-DICHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE undergoes various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate

    Reduction: With reducing agents such as sodium borohydride or lithium aluminum hydride

    Substitution: Particularly nucleophilic substitution reactions due to the presence of chlorine atoms

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium

    Reduction: Sodium borohydride in methanol

    Substitution: Nucleophiles like amines or thiols under basic conditions

Major Products

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives

    Reduction: Conversion to hydrazine derivatives

    Substitution: Formation of substituted triazine derivatives

Scientific Research Applications

2-[(2E)-2-[(2,6-DICHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator

    Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties

    Industry: Utilized in the development of advanced materials and coatings

Mechanism of Action

The mechanism of action of 2-[(2E)-2-[(2,6-DICHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE involves:

    Molecular Targets: Binding to specific enzymes or receptors, altering their activity

    Pathways: Modulation of signaling pathways involved in cell growth, apoptosis, or inflammation

Comparison with Similar Compounds

Similar Compounds

    2-[(2E)-2-[(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]QUINAZOLINE: Shares a similar hydrazone linkage but differs in the core structure

    2-[(2,6-DICHLOROPHENYL)AMINO]BENZOIC ACID: Contains a dichlorophenyl group but lacks the triazine ring

Uniqueness

2-[(2E)-2-[(2,6-DICHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE is unique due to its combination of a triazine ring, morpholine groups, and a hydrazone linkage, which imparts distinct chemical reactivity and biological activity compared to similar compounds .

Properties

Molecular Formula

C18H21Cl2N7O2

Molecular Weight

438.3 g/mol

IUPAC Name

N-[(E)-(2,6-dichlorophenyl)methylideneamino]-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine

InChI

InChI=1S/C18H21Cl2N7O2/c19-14-2-1-3-15(20)13(14)12-21-25-16-22-17(26-4-8-28-9-5-26)24-18(23-16)27-6-10-29-11-7-27/h1-3,12H,4-11H2,(H,22,23,24,25)/b21-12+

InChI Key

QPBOLLHCHMZMMS-CIAFOILYSA-N

Isomeric SMILES

C1COCCN1C2=NC(=NC(=N2)N/N=C/C3=C(C=CC=C3Cl)Cl)N4CCOCC4

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NN=CC3=C(C=CC=C3Cl)Cl)N4CCOCC4

Origin of Product

United States

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